molecular formula C9H11BrN4O2 B046609 4-Amino-5-bromo-7-(2-hydroxyethoxymethyl)pyrrolo(2,3-d)pyrimidine CAS No. 115093-88-4

4-Amino-5-bromo-7-(2-hydroxyethoxymethyl)pyrrolo(2,3-d)pyrimidine

Cat. No. B046609
Key on ui cas rn: 115093-88-4
M. Wt: 287.11 g/mol
InChI Key: RMOPBCMNPLURLP-UHFFFAOYSA-N
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Patent
US04927830

Procedure details

5-Bromo-4-chloro-7-(2-hydroxyethoxymethyl)pyrrolo [2,3-d]pyrimidine (8b, 0.7 g) was dissolved in dry methanol (10 mL) and methanol saturated with NH3 ammonia (40 mL) was then added to this solution. The reaction mixture was heated at 125 degrees C. in a sealed reaction vessel for 10 hours. The solvent was removed at 40 degrees under reduced pressure and the resulting solid was then subjected to column chromatography. Elution of the silica gel column (20×3 cm) with 5% MeOH in CHCl3 yielded a solid after evaporation of the appropriate UV absorbing fractions. This solid was recrystallized from CHCl3 to afford 11, 0.18 g (31.25%), mp 163-164 degrees C. 1H-NMR (DMSO-d6): δ 8.13 (s, 1, C2-H), 7.55 (s, 1, C6-H), 6.81 (bs, 2, exchangeable with D2O, NH2), 5.5 (s, 2, N7-CH2), 4.62 (m, 1, exchangeable with D2O, OH), 3.42 (m, 4, CH2): UVλmax nm (ε×104) (pH 7) 211 (1.9), 278 (0.9); (pH 1) 233 (2.0), 280 (0.94); (pH 11) 227 (0.9), 278 (0.95).
Name
5-Bromo-4-chloro-7-(2-hydroxyethoxymethyl)pyrrolo [2,3-d]pyrimidine
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:3]2[C:10]([Br:11])=[CH:9][N:8]([CH2:12][O:13][CH2:14][CH2:15][OH:16])[C:4]=2[N:5]=[CH:6][N:7]=1.[NH3:17].N>CO>[NH2:17][C:2]1[C:3]2[C:10]([Br:11])=[CH:9][N:8]([CH2:12][O:13][CH2:14][CH2:15][OH:16])[C:4]=2[N:5]=[CH:6][N:7]=1 |f:1.2|

Inputs

Step One
Name
5-Bromo-4-chloro-7-(2-hydroxyethoxymethyl)pyrrolo [2,3-d]pyrimidine
Quantity
0.7 g
Type
reactant
Smiles
ClC=1C2=C(N=CN1)N(C=C2Br)COCCO
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
N.N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
125 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
in a sealed reaction vessel for 10 hours
Duration
10 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed at 40 degrees under reduced pressure
WASH
Type
WASH
Details
Elution of the silica gel column (20×3 cm) with 5% MeOH in CHCl3
CUSTOM
Type
CUSTOM
Details
yielded a solid
CUSTOM
Type
CUSTOM
Details
after evaporation of the appropriate UV
CUSTOM
Type
CUSTOM
Details
absorbing fractions
CUSTOM
Type
CUSTOM
Details
This solid was recrystallized from CHCl3

Outcomes

Product
Name
Type
product
Smiles
NC=1C2=C(N=CN1)N(C=C2Br)COCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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